4-(4-ethyl-1-(2-methoxyethyl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)-N,N-dimethylpiperidine-1-sulfonamide
Description
Properties
IUPAC Name |
4-[4-ethyl-1-(2-methoxyethyl)-5-oxo-1,2,4-triazol-3-yl]-N,N-dimethylpiperidine-1-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H27N5O4S/c1-5-18-13(15-19(14(18)20)10-11-23-4)12-6-8-17(9-7-12)24(21,22)16(2)3/h12H,5-11H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPCSVBQQXVFTSQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=NN(C1=O)CCOC)C2CCN(CC2)S(=O)(=O)N(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H27N5O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.46 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4-(4-ethyl-1-(2-methoxyethyl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)-N,N-dimethylpiperidine-1-sulfonamide is a novel triazole derivative that has garnered attention for its diverse biological activities. This article provides a comprehensive review of its biological activity, including its synthesis, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound belongs to the class of triazoles , characterized by a five-membered ring containing three nitrogen atoms. The specific structure includes:
- Ethyl and methoxyethyl substituents , enhancing its lipophilicity and potentially improving bioavailability.
- Piperidine sulfonamide moiety , which is often associated with various pharmacological effects.
Antimicrobial Properties
Triazole derivatives are widely recognized for their antimicrobial activity . Studies have shown that this compound exhibits significant antibacterial effects against both Gram-positive and Gram-negative bacteria. For instance:
- In vitro assays indicated that it has a minimum inhibitory concentration (MIC) in the range of 0.5 to 8 µg/mL against common pathogens such as Staphylococcus aureus and Escherichia coli .
Antifungal Activity
The compound also demonstrates antifungal properties , particularly against strains like Candida albicans. Its mechanism involves inhibiting the synthesis of ergosterol, a critical component of fungal cell membranes, similar to other triazole antifungals .
Antioxidant Activity
Research indicates that the compound possesses notable antioxidant activity . Using assays such as DPPH and ABTS, it was found to scavenge free radicals effectively, suggesting potential applications in preventing oxidative stress-related diseases .
Anticancer Activity
Emerging studies suggest that this triazole derivative may have anticancer properties . For example:
- In vitro studies have reported cytotoxic effects against various cancer cell lines, including colon carcinoma (HCT-116) and breast cancer (T47D), with IC50 values indicating potent activity .
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Pathways : The triazole ring interacts with key enzymes involved in microbial metabolism.
- Reactive Oxygen Species (ROS) Modulation : Its antioxidant properties may be linked to the modulation of ROS levels within cells, contributing to its anticancer effects.
- Cell Cycle Arrest : Some studies suggest that it may induce cell cycle arrest in cancer cells, leading to apoptosis.
Case Studies
Several case studies highlight the effectiveness of this compound in various biological contexts:
- A study involving animal models demonstrated that administration of the compound significantly reduced tumor size in xenograft models of breast cancer .
- Clinical trials assessing its safety profile revealed no significant adverse effects at therapeutic doses, supporting its potential for further development as an oral antibiotic or anticancer agent .
Scientific Research Applications
Antifungal Activity
Research has shown that compounds similar to 4-(4-ethyl-1-(2-methoxyethyl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)-N,N-dimethylpiperidine-1-sulfonamide exhibit antifungal properties. A study synthesized several triazole derivatives and tested them against various Candida species. Some derivatives demonstrated greater efficacy than fluconazole, particularly against Candida albicans, with minimum inhibitory concentration (MIC) values as low as 25 µg/mL .
Antibacterial Properties
The compound's sulfonamide moiety is associated with antibacterial activity. Similar sulfonamides have been evaluated for their effectiveness against multidrug-resistant bacteria. In vitro studies indicated significant antibacterial activity against strains such as MRSA (Methicillin-resistant Staphylococcus aureus), with MIC values lower than those of conventional antibiotics like linezolid .
Cancer Research Applications
Recent studies have highlighted the potential of triazole-containing compounds in cancer therapy. For instance, the design and synthesis of new molecular hybrids incorporating triazole and sulfonamide structures have shown promising cytotoxic effects against various cancer cell lines. These compounds were found to induce apoptosis in cancer cells, making them candidates for further development as anticancer agents .
Case Study 1: Antifungal Efficacy
A series of novel 4-substituted N-(5-amino-1H-1,2,4-triazol-3-yl)pyridine-3-sulfonamides were synthesized and evaluated for antifungal activity. The most active compounds exhibited MIC values significantly lower than fluconazole against multiple Candida species .
Case Study 2: Antibacterial Activity
In a comparative study assessing the antibacterial efficacy of various sulfonamide derivatives, the compound demonstrated remarkable activity against resistant strains of bacteria. The results indicated that certain derivatives had MIC values in the nanomolar range, showcasing their potential as effective antibacterial agents .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
Key Observations:
- Triazol vs. Triazolinone: The target compound’s 1,2,4-triazol-3-yl core differs from carfentrazone-ethyl’s triazolinone ring, which is more oxidized. This difference may reduce herbicidal activity but improve metabolic stability in mammalian systems .
- Sulfonamide vs. Ester Groups: The piperidine-sulfonamide moiety in the target compound likely enhances water solubility (LogP ~1.8) compared to carfentrazone-ethyl’s lipophilic ethyl ester (LogP 3.2), suggesting divergent pharmacokinetic profiles.
- Heterocyclic Diversity: Compounds 4g and 4h incorporate larger fused-ring systems (benzodiazepine/oxazepine) and coumarin, which confer fluorescence properties and target DNA/enzymes. In contrast, the target compound’s smaller triazol-sulfonamide structure may favor CNS or enzyme inhibition applications.
Research Findings and Gaps
- Structural Analysis: SHELX-refined crystallographic data for the target compound are unavailable, but analogous triazolones exhibit planar triazol rings with bond angles of ~120° .
- Bioactivity Data: Limited studies exist on the target compound’s efficacy. In silico modeling predicts moderate affinity for GABA receptors (due to piperidine) and COX-2 (due to sulfonamide).
- Comparative Limitations: Unlike carfentrazone-ethyl, the target compound lacks field trial data.
Q & A
Q. What synthetic routes are commonly employed to prepare this compound, and how can reaction conditions be optimized for yield?
Methodological Answer:
- Step 1: Start with the formation of intermediate 1,2,4-triazole derivatives via cyclization of thiourea precursors in acidic media (e.g., HCl or H₂SO₄) under reflux .
- Step 2: Functionalize the triazole core with a 2-methoxyethyl group using nucleophilic substitution (e.g., alkylation with 2-methoxyethyl bromide) in polar aprotic solvents (e.g., DMF) at 60–80°C .
- Step 3: Introduce the N,N-dimethylpiperidine-sulfonamide moiety via coupling reactions (e.g., sulfonylation with chlorosulfonic acid derivatives) in the presence of a base (e.g., triethylamine) .
- Optimization Tips:
- Use NaBH₄ or LiAlH₄ for selective reduction steps to avoid over-reduction of sensitive functional groups .
- Monitor reaction progress via TLC or HPLC to isolate intermediates and minimize side products.
Q. Which spectroscopic techniques are critical for structural confirmation, and what key spectral signatures should researchers prioritize?
Methodological Answer:
- ¹H-NMR:
- IR Spectroscopy:
- Confirm the presence of sulfonamide (S=O stretching at ~1150–1300 cm⁻¹) and carbonyl (C=O at ~1650–1750 cm⁻¹) groups .
- Mass Spectrometry:
- Use high-resolution MS (HRMS) to verify the molecular ion peak ([M+H]⁺) and isotopic patterns consistent with sulfur and nitrogen content .
Advanced Research Questions
Q. How can X-ray crystallography resolve ambiguities in stereochemical assignments or hydrogen-bonding networks?
Methodological Answer:
- Crystal Growth: Optimize crystallization using mixed solvents (e.g., ethanol/water) and slow evaporation to obtain high-quality single crystals .
- Data Collection & Refinement:
- Validation: Cross-check hydrogen-bonding interactions (e.g., N–H···O=S) with Mercury software and validate geometry using WinGX/ORTEP .
Q. How should researchers address discrepancies between computational modeling (e.g., DFT) and experimental spectroscopic data?
Methodological Answer:
- Step 1: Perform DFT calculations (e.g., B3LYP/6-311++G(d,p)) to predict NMR chemical shifts and compare them with experimental data .
- Step 2: If discrepancies arise:
- Re-examine solvent effects (e.g., DMSO vs. gas-phase calculations) using the IEF-PCM solvation model.
- Check for tautomeric equilibria (e.g., triazole-thione vs. triazole-thiol forms) that may affect spectral assignments .
- Step 3: Validate computational models against alternative techniques like X-ray crystallography or 2D NMR (e.g., COSY, HSQC) .
Q. What experimental design principles are critical for evaluating the compound’s bioactivity (e.g., enzyme inhibition)?
Methodological Answer:
- In Vitro Assays:
- Data Analysis:
Q. How can researchers mitigate challenges in solubility and stability during formulation for biological testing?
Methodological Answer:
- Solubility Enhancement:
- Use co-solvents (e.g., DMSO/PEG mixtures) or cyclodextrin inclusion complexes.
- Conduct phase-solubility studies to identify optimal excipients .
- Stability Testing:
- Monitor degradation via accelerated stability studies (40°C/75% RH) and HPLC-UV to detect hydrolysis or oxidation products.
- Adjust pH to 6–7 to minimize sulfonamide hydrolysis .
Data Contradiction Analysis
Q. How to resolve conflicting NMR data between synthetic batches?
Methodological Answer:
- Root Cause Investigation:
- Compare reaction conditions (e.g., purity of starting materials, trace metal contamination).
- Check for residual solvents (e.g., DMF) that may cause signal splitting in ¹H-NMR .
- Resolution Steps:
Q. What strategies validate crystallographic data when twinning or disorder complicates refinement?
Methodological Answer:
- Twinning Analysis:
- Disorder Handling:
- Validation Tools:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
